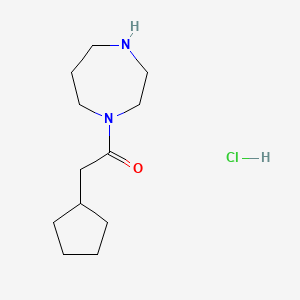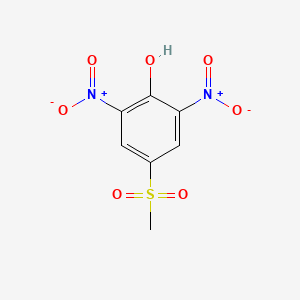
4-甲磺酰基-2,6-二硝基苯酚
描述
4-Methanesulfonyl-2,6-dinitrophenol is a chemical compound that has garnered interest in various fields, including medical, environmental, and industrial research. It is a yellow crystalline powder that is soluble in organic solvents and has a melting point of 170-172°C
科学研究应用
4-Methanesulfonyl-2,6-dinitrophenol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
The primary target of 4-Methanesulfonyl-2,6-dinitrophenol is the mitochondria, specifically the oxidative phosphorylation process . This compound acts as an uncoupler, disrupting the proton gradient established by the electron transport chain, thereby affecting ATP production .
Mode of Action
4-Methanesulfonyl-2,6-dinitrophenol interacts with its target by inserting itself into the mitochondrial membrane and carrying protons across the membrane . This action bypasses the ATP synthase, the enzyme responsible for ATP production, leading to a decrease in ATP synthesis and an increase in heat production .
Biochemical Pathways
The compound affects the oxidative phosphorylation pathway, a crucial part of cellular respiration . By disrupting this pathway, 4-Methanesulfonyl-2,6-dinitrophenol causes the cell to use more energy to produce ATP, leading to increased metabolism and potential weight loss .
Pharmacokinetics
Similar compounds like 2,4-dinitrophenol exhibit significant nonlinear pharmacokinetics, attributed to nonlinear plasma protein binding and nonlinear partitioning into liver and kidney .
Result of Action
The primary result of 4-Methanesulfonyl-2,6-dinitrophenol’s action is an increase in metabolic rate and potential weight loss . It can also lead to severe side effects, including hyperthermia and hepatotoxicity .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methanesulfonyl-2,6-dinitrophenol typically involves nitration and sulfonation reactions. One common method includes the nitration of phenol derivatives followed by sulfonation. The reaction conditions often require controlled temperatures and the use of strong acids such as sulfuric acid and nitric acid .
Industrial Production Methods
In industrial settings, the production of 4-Methanesulfonyl-2,6-dinitrophenol may involve large-scale nitration and sulfonation processes. These methods are optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
化学反应分析
Types of Reactions
4-Methanesulfonyl-2,6-dinitrophenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamino derivatives.
Substitution: Electrophilic substitution reactions can occur, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions. Substitution reactions often require specific catalysts and controlled reaction conditions .
Major Products
The major products formed from these reactions depend on the type of reaction and the conditions used. For example, reduction reactions typically yield diamino derivatives, while oxidation reactions produce various oxidation states of the compound .
相似化合物的比较
Similar Compounds
2,4-Dinitrophenol: Known for its use as a weight loss agent and its ability to uncouple oxidative phosphorylation.
2,6-Dinitrophenol: Similar in structure but differs in the position of the nitro groups, affecting its chemical properties and applications.
4-Methanesulfonyl-2,4-dinitrophenol: Another related compound with different substitution patterns, leading to variations in reactivity and use.
Uniqueness
4-Methanesulfonyl-2,6-dinitrophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry, where other similar compounds may not be as effective .
属性
IUPAC Name |
4-methylsulfonyl-2,6-dinitrophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O7S/c1-17(15,16)4-2-5(8(11)12)7(10)6(3-4)9(13)14/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCCYCIVHWRROCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-{[3-(Aminomethyl)phenyl]methyl}pyrrolidin-2-one hydrochloride](/img/structure/B1523731.png)
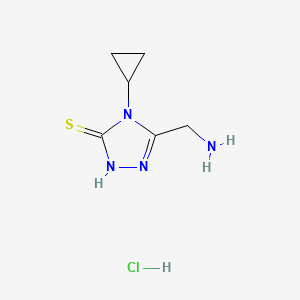
![2-[4-(Aminomethyl)phenoxy]acetonitrile hydrochloride](/img/structure/B1523733.png)
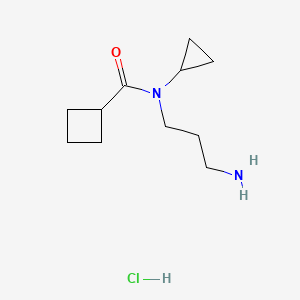

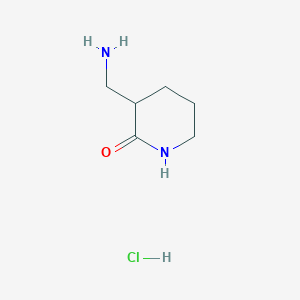
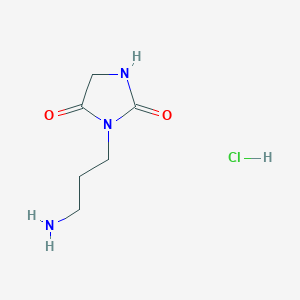
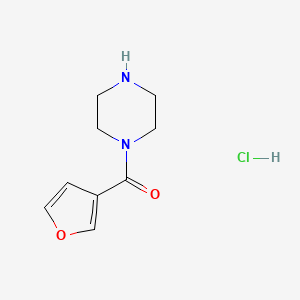
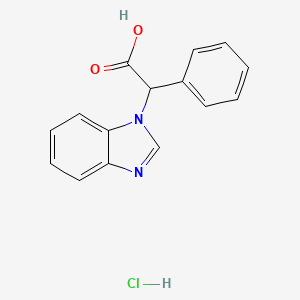
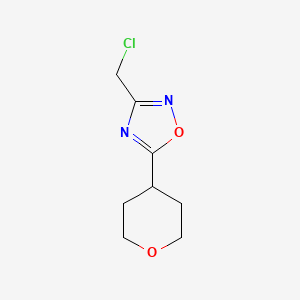
![3-bromo-4-hydrazinyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1523751.png)
![2-[(5-amino-3-bromo-1-methyl-1H-pyrazol-4-yl)formamido]acetic acid](/img/structure/B1523752.png)
![2-{1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}acetic acid](/img/structure/B1523753.png)
